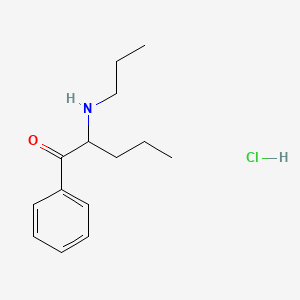

1-Phenyl-2-(propylamino)-1-pentanone,monohydrochloride

概要

説明

1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride is a compound known for its role as a catecholaminergic activity enhancer. It is related to selegiline and acts by enhancing the nerve impulse propagation-mediated release of norepinephrine and dopamine .

準備方法

The synthesis of 1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride involves several steps. One common method includes the reaction of phenylacetone with propylamine under specific conditions to form the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts to facilitate the reaction .

化学反応の分析

1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific temperatures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride has been extensively studied for its applications in various fields:

作用機序

The mechanism of action of 1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride involves its role as a catecholaminergic activity enhancer. It stimulates the impulse propagation-mediated release of norepinephrine and dopamine in the brain . Unlike stimulants such as amphetamine, which release neurotransmitters in an uncontrolled manner, this compound increases the amount of neurotransmitters released when a neuron is stimulated by an impulse from a neighboring neuron . This controlled release mechanism makes it a promising candidate for therapeutic applications .

類似化合物との比較

1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride is often compared with other catecholaminergic activity enhancers such as:

Benzofuranylpropylaminopentane (BPAP): BPAP is more potent and selective, also enhancing serotonin release, which 1-Phenyl-2-(propylamino)-1-pentanone does not.

Rasagiline: Similar to selegiline, rasagiline inhibits MAO-B and has been proposed as a possible TAAR1 antagonist.

These comparisons highlight the uniqueness of 1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride in its specific mechanism of action and potential therapeutic applications .

生物活性

1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride (commonly known as a synthetic cathinone), is a compound that has garnered attention for its psychoactive properties and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C14H22ClNO

- Molecular Weight : 255.79 g/mol

- CAS Number : 131850105

1-Phenyl-2-(propylamino)-1-pentanone primarily acts as a stimulant, affecting the central nervous system (CNS). Its mechanism involves the inhibition of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of other substances in the cathinone class, contributing to its stimulant effects.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Stimulant Effects

- Increased Dopamine Release : The compound has been shown to enhance dopamine release in the brain, which is associated with its euphoric effects and potential for abuse.

- Sympathomimetic Activity : Users may experience increased heart rate, blood pressure, and heightened alertness due to its sympathomimetic properties.

2. Neurotoxicity

Research indicates that synthetic cathinones can lead to neurotoxic effects. For instance, studies have reported that high doses may result in neuronal damage and altered neurochemical profiles in animal models.

3. Psychiatric Effects

Users have reported symptoms such as anxiety, paranoia, and hallucinations. These effects are linked to the overstimulation of the CNS and alterations in neurotransmitter systems.

Case Studies

Several case studies highlight the clinical implications of using 1-Phenyl-2-(propylamino)-1-pentanone:

- Case Study 1 : A retrospective analysis of emergency department visits revealed that patients under the influence exhibited severe agitation, tachycardia, and hypertension. Blood tests confirmed elevated levels of the compound, correlating with reported symptoms of acute psychosis.

- Case Study 2 : In a cohort study involving recreational users, approximately 30% reported developing dependence on synthetic cathinones like 1-Phenyl-2-(propylamino)-1-pentanone. The study emphasized the need for awareness regarding the potential for addiction and adverse health outcomes.

Pharmacokinetics

The pharmacokinetics of 1-Phenyl-2-(propylamino)-1-pentanone are not extensively documented; however, it is generally understood that synthetic cathinones exhibit rapid absorption and distribution within the body. The elimination half-life is estimated to be around 2 hours based on similar compounds in this class.

Toxicology

Toxicological studies have indicated that exposure to high concentrations can lead to significant health risks:

- Fatalities : Reports suggest that fatalities associated with synthetic cathinones often occur at plasma concentrations exceeding 1 mg/L.

- Long-term Effects : Chronic use may result in persistent psychiatric symptoms and cognitive impairment.

Comparative Analysis

A comparison with other synthetic cathinones reveals notable differences in potency and side effect profiles:

| Compound Name | Potency | Common Effects | Notable Risks |

|---|---|---|---|

| 1-Phenyl-2-(propylamino)-1-pentanone | Moderate | Euphoria, Increased energy | Dependence, Neurotoxicity |

| Mephedrone | High | Euphoria, Increased sociability | Severe agitation, Cardiac issues |

| MDPV | Very High | Intense stimulation | Aggression, Psychosis |

特性

IUPAC Name |

1-phenyl-2-(propylamino)pentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-3-8-13(15-11-4-2)14(16)12-9-6-5-7-10-12;/h5-7,9-10,13,15H,3-4,8,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYJWNXAJKZWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)NCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。